N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c1-28-15-7-9-16(10-8-15)30(26,27)12-19(25)23-22-24-21-17-4-2-3-13-5-6-14(20(13)17)11-18(21)29-22/h2-4,7-11H,5-6,12H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFYVKOHAIDIDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement combining a fused acenaphthothiazole core and a sulfonamide functional group, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, particularly in oncology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 438.5 g/mol. The compound's structure allows for various interactions with biological targets due to its hydrophobic and polar regions, enhancing its solubility and potential bioactivity .
| Property | Value |
|---|---|
| Molecular Formula | C22H18N2O4S2 |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 922995-50-4 |
Anticancer Properties
Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer activities. The thiazole derivatives are known for their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Specifically, this compound has been investigated for its efficacy against breast cancer and leukemia cells .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors that play roles in cell signaling pathways related to cancer progression. The sulfonamide group may enhance the compound's binding affinity to target proteins, potentially leading to the modulation of their activity .
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations ranging from 10 µM to 50 µM. The compound was observed to induce apoptosis through the activation of caspase pathways .
-
In Vivo Studies :
- In animal models, administration of this compound led to reduced tumor size in xenograft models of breast cancer. The study highlighted the compound's potential as a chemotherapeutic agent with minimal side effects compared to conventional treatments .
-
Pharmacokinetics :
- Pharmacokinetic studies revealed that this compound has favorable absorption and distribution characteristics, suggesting good bioavailability. The compound exhibited a half-life suitable for therapeutic applications .
Q & A
Q. What are the key synthetic pathways and purification strategies for this compound?
The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core followed by sulfonylation and acetylation. Microwave-assisted reactions are recommended to enhance reaction efficiency and reduce time, as demonstrated in analogous thiazole derivatives . Purification often employs flash column chromatography with solvent systems like n-hexane/ethyl acetate, validated by thin-layer chromatography (TLC) to monitor intermediate steps . Final product purity is confirmed via HPLC and NMR spectroscopy .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for confirming the thiazole ring, sulfonyl, and acetamide moieties. Aromatic protons in the 4-methoxyphenyl group typically resonate at δ 6.8–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetamide group) .
Q. What initial biological screening approaches are recommended for this compound?
- In vitro enzyme inhibition assays: Measure binding affinity (IC50) against targets like dihydropteroate synthase, leveraging sulfonamide’s known role in folate synthesis inhibition .
- Antimicrobial susceptibility testing: Use standardized microdilution methods (e.g., CLSI guidelines) to assess minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions and predict biological activity?
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines quantum mechanics with experimental data to optimize yields .
- Molecular Docking: Predict binding interactions with biological targets (e.g., enzymes) using software like AutoDock. For sulfonamide derivatives, docking into bacterial dihydropteroate synthase active sites can prioritize compounds for synthesis .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Dose-Response Curves: Replicate assays with varying concentrations to confirm IC50/MIC reproducibility.
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., methoxy vs. chloro groups) on activity. For example, 4-methoxyphenyl sulfonyl groups may enhance solubility but reduce membrane permeability .
- Control Experiments: Rule out assay interference (e.g., compound aggregation) using detergent-based controls .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to increase hydrophilicity.
- Co-solvent Systems: Use DMSO/PEG mixtures for aqueous solubility without destabilizing the compound .
- Nanoparticle Encapsulation: Lipid-based carriers enhance delivery to target tissues, as tested in analogous thiadiazole derivatives .
Methodological Tables
Table 1. Key Reaction Parameters for Microwave-Assisted Synthesis
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–120°C |
| Reaction Time | 10–30 minutes |
| Solvent | DMF or DCM |
| Catalyst | Triethylamine (TEA) |
Table 2. Common Analytical Challenges and Solutions
| Challenge | Resolution |
|---|---|
| Overlapping NMR peaks | Use 2D NMR (COSY, HSQC) |
| Low HRMS sensitivity | Employ nano-ESI sources |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
